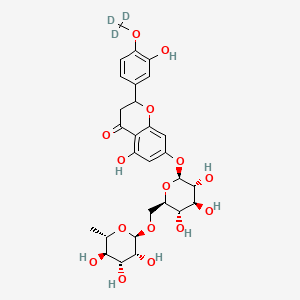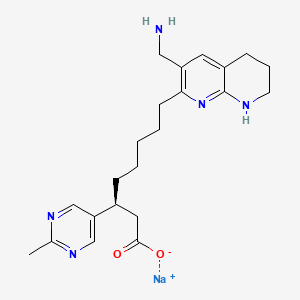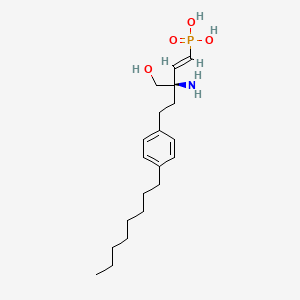![molecular formula C11H17NaO9S B13839350 sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate is a complex organic molecule with a unique structure. It is characterized by its tricyclic framework and multiple ether linkages, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of ether linkages and the final sulfonation step to attach the sulfate group. Common reagents used in these steps include organic solvents, catalysts, and sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The ether linkages can be oxidized under specific conditions.
Reduction: The tricyclic core can be reduced to form different derivatives.
Substitution: The sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced tricyclic compounds, and substituted analogs with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its tricyclic structure may mimic certain natural products, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for developing new drugs.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other tricyclic molecules with ether linkages and sulfate groups. Examples include:
- Sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] phosphate
- Sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] nitrate
Uniqueness
The uniqueness of sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate lies in its specific tricyclic structure and the presence of multiple ether linkages. These features give it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H17NaO9S |
|---|---|
分子量 |
348.30 g/mol |
IUPAC 名称 |
sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate |
InChI |
InChI=1S/C11H18O9S.Na/c1-5-15-4-6-7(16-5)8(20-21(12,13)14)9-10(17-6)19-11(2,3)18-9;/h5-10H,4H2,1-3H3,(H,12,13,14);/q;+1/p-1/t5-,6?,7?,8-,9+,10+;/m0./s1 |
InChI 键 |
CNAXXIFXQNBVRF-SALWCJMBSA-M |
手性 SMILES |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
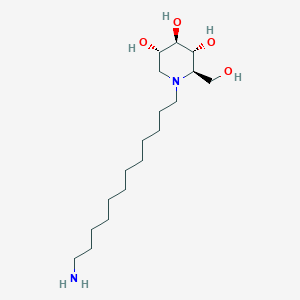
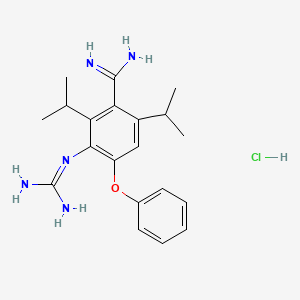
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
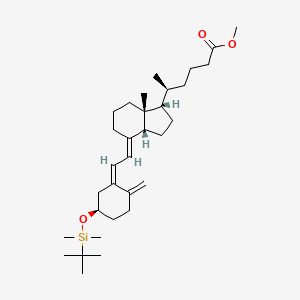
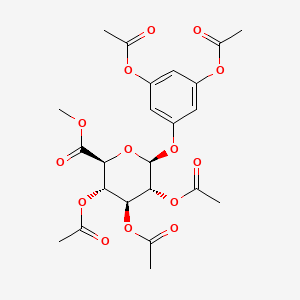
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
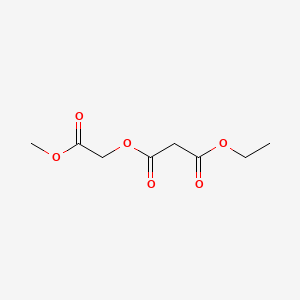
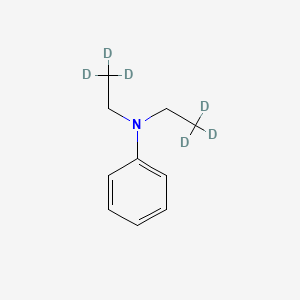
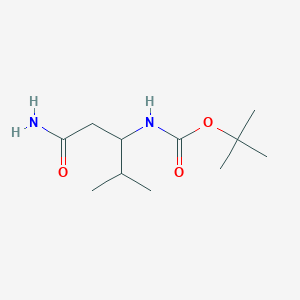
![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
